2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered significant interest in the scientific community due to its potential applications in medicinal chemistry. This compound features a unique structure that combines a thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core with a difluoromethoxyphenyl group, making it a promising candidate for various biological activities.
Preparation Methods
The synthesis of 2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the core structure.
Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution reaction where the difluoromethoxyphenyl group is introduced to the core structure.
Final Modifications: Additional steps may be required to introduce the dimethyl groups and finalize the structure.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyrimidine rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a biological probe due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with specific molecular targets. For example, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation . The compound’s structure allows it to form essential hydrogen bonds with key residues in the active site, leading to its inhibitory effects.
Comparison with Similar Compounds
2-[4-(Difluoromethoxy)phenyl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thieno[2,3-d]pyrimidine Derivatives: These compounds also feature a thieno-pyrimidine core and have shown potential in various applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H12F2N4OS |
---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-11,12-dimethyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C16H12F2N4OS/c1-8-9(2)24-15-12(8)14-20-13(21-22(14)7-19-15)10-3-5-11(6-4-10)23-16(17)18/h3-7,16H,1-2H3 |
InChI Key |
RYERBFRVEQANSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C3=NC(=NN3C=N2)C4=CC=C(C=C4)OC(F)F)C |
Origin of Product |
United States |
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